molecular formula C6H10N2 B3361554 4-Methylpyrrolidine-3-carbonitrile CAS No. 922492-75-9

4-Methylpyrrolidine-3-carbonitrile

Cat. No.: B3361554
CAS No.: 922492-75-9
M. Wt: 110.16 g/mol
InChI Key: WBLYMJRBDODQQF-UHFFFAOYSA-N
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Description

4-Methylpyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C6H10N2. It is a derivative of pyrrolidine, a five-membered ring structure that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a nitrile group (-CN) at the third carbon and a methyl group (-CH3) at the fourth carbon of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of 3-cyanopyrrolidine with methylating agents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Methylpyrrolidine-3-carbonitrile is unique due to the presence of both a nitrile and a methyl group, which confer distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

4-methylpyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-3-8-4-6(5)2-7/h5-6,8H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLYMJRBDODQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735768
Record name 4-Methylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922492-75-9
Record name 4-Methylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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